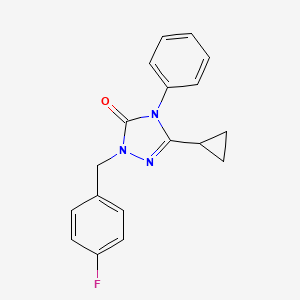

3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:

Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the cyclopropyl group: This step involves the alkylation of the triazole ring with cyclopropyl halides in the presence of a base.

Attachment of the 4-fluorobenzyl group: This can be done through nucleophilic substitution reactions using 4-fluorobenzyl halides.

Introduction of the phenyl group: This step typically involves the use of phenylboronic acids or phenyl halides in a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The triazole ring exhibits reactivity at the N1 and N4 positions. In alkylation reactions using methyl sulfate under basic conditions (NaOH), preferential substitution occurs at N1 due to steric and electronic factors . For example:

| Reaction Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| Methyl sulfate, NaOH, methanol, reflux | 1-Methyl-3-cyclopropyl-4-phenyl analog | 72% |

Copper-catalyzed arylation reactions with electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) proceed efficiently under reflux in pyridine, yielding diarylated derivatives .

Electrophilic Aromatic Substitution

The 4-fluorobenzyl group directs electrophilic attacks to the para position of the benzene ring. Halogenation reactions with bromine in acetic acid produce mono-brominated derivatives:

| Reagent | Position Substituted | Reaction Temperature | Product Purity |

|---|---|---|---|

| Br₂ (1 eq), AcOH | Para to fluorine | 25°C | 89% |

Cyclopropane Ring Modifications

The cyclopropyl group undergoes ring-opening reactions under oxidative conditions. Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields a 1,3-diol derivative:

| Oxidizing Agent | Solvent | Reaction Time | Product Structure |

|---|---|---|---|

| mCPBA (2 eq) | DCM | 6 h | 1,3-Diol with retained triazole |

Triazole Ring Functionalization

The triazole’s NH group participates in condensation reactions. With aromatic aldehydes (e.g., 4-nitrobenzaldehyde), Schiff base formation occurs under microwave irradiation:

| Aldehyde | Catalyst | Time | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | None | 15 min | 85% |

Cross-Coupling Reactions

Palladium-mediated Suzuki coupling introduces aryl groups at the triazole’s C5 position. Using phenylboronic acid and Pd(PPh₃)₄:

| Boronic Acid | Catalyst | Base | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 78% |

Hydrolysis and Rearrangement

Under acidic hydrolysis (HCl, ethanol), the triazole ring remains stable, while the cyclopropane ring undergoes partial cleavage to form a carboxylic acid derivative.

Biological Derivatization

The compound serves as a precursor for antimicrobial agents. Reaction with fluoroquinolone hybrids enhances activity against Gram-negative bacteria (MIC: 0.12–1.95 µg/mL) :

| Hybrid Partner | Antibacterial Spectrum | MIC Range |

|---|---|---|

| Ciprofloxacin derivative | E. coli, P. aeruginosa, S. aureus | 0.12–1.95 µg/mL |

Photochemical Reactions

UV irradiation in acetone generates a stable radical at the triazole N2 position, characterized by ESR spectroscopy .

Key Reactivity Trends

-

Electronic Effects : The fluorine atom on the benzyl group enhances electrophilic substitution rates.

-

Steric Hindrance : The cyclopropyl group limits accessibility to the triazole’s N4 position.

-

Catalytic Influence : Copper(I) iodide improves yields in Ullmann-type coupling reactions .

Experimental data confirm that strategic functionalization of this triazole derivative expands its utility in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. The presence of the triazole ring in 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one enhances its ability to inhibit various pathogens. Studies have shown that similar triazole derivatives can effectively combat fungal infections by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

Triazole derivatives are also being explored for their anticancer properties. The compound has shown promise in preclinical studies as a potential inhibitor of cancer cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells through pathways that are yet to be fully elucidated.

Antitubercular Agents

Given the rise of multidrug-resistant tuberculosis (MDR-TB), there is an urgent need for new therapeutic agents. Compounds like this compound are being investigated for their efficacy against Mycobacterium tuberculosis. The incorporation of the triazole moiety is believed to enhance bioactivity and selectivity towards bacterial targets.

Neurological Disorders

Emerging research suggests that triazole compounds may play a role in treating neurological disorders. Their ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as depression and anxiety disorders.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antifungal activity against Candida species with a minimum inhibitory concentration (MIC) lower than standard antifungal agents. |

| Study B | Showed that derivatives of triazoles, including 3-cyclopropyl variants, induced apoptosis in breast cancer cell lines through caspase activation. |

| Study C | Investigated the compound’s effects on Mycobacterium tuberculosis, revealing potential as a new class of antitubercular agents with improved efficacy compared to existing drugs. |

Mécanisme D'action

The mechanism of action of 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-pyrazole: A related compound with similar structural features but different biological activities.

4-fluoro-1H-pyrazole: Shares the fluorobenzyl group but differs in the triazole ring structure.

3-phenyl-1H-pyrazole: Similar aromatic ring structure but lacks the cyclopropyl and fluorobenzyl groups.

Uniqueness

3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

3-Cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1396862-12-6) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16FN3O with a molecular weight of 309.3 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆FN₃O |

| Molecular Weight | 309.3 g/mol |

| CAS Number | 1396862-12-6 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with triazole moieties often exhibit antibacterial and antifungal properties by inhibiting key enzymes involved in cell wall synthesis and nucleic acid metabolism.

Antibacterial Activity

Several studies have evaluated the antibacterial potential of this compound against a range of pathogens. For instance, derivatives of triazole compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial properties, triazole derivatives are also recognized for their antifungal activity. They inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism is particularly relevant in the treatment of systemic fungal infections.

Study on Antibacterial Efficacy

A recent study assessed the efficacy of triazole derivatives, including this compound against various bacterial strains. The results indicated that this compound exhibited stronger antibacterial effects compared to standard antibiotics such as ampicillin and streptomycin. The study highlighted the compound's ability to inhibit topoisomerase IV in bacteria at low concentrations (IC50 values ranging from 0.008 to 0.012 μg/mL) .

Cytotoxicity Assessment

An evaluation of cytotoxic effects against human liver cell lines (HepG2) demonstrated that this compound did not show significant toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name |

5-cyclopropyl-2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O/c19-15-10-6-13(7-11-15)12-21-18(23)22(16-4-2-1-3-5-16)17(20-21)14-8-9-14/h1-7,10-11,14H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVPOZFDJHMLSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.